3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide is a benzofuran derivative known for its diverse biological activities. Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
The synthesis of 3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide involves several steps. One common method includes a unique free radical cyclization cascade, which is an excellent method for the synthesis of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which has fewer side reactions and high yield . Industrial production methods often utilize these synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its antibacterial properties, showing effectiveness against key bacterial organisms like Staphylococcus aureus and Escherichia coli . Additionally, it has been investigated for its antimycobacterial activities, particularly against Mycobacterium tuberculosis . The compound has also been evaluated for its antimicrobial, anti-inflammatory, and radical scavenging activities .
Mechanism of Action
The mechanism of action of 3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide involves its interaction with various molecular targets and pathways. The presence of a free amino group and the sulfonamide moiety are crucial for its biological activity . These functional groups enable the compound to interact with specific enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include other benzofuran derivatives, such as benzofuran-2-carboxylic acid and benzofuran-β-alaninamide . These compounds share some biological activities but differ in their specific molecular targets and mechanisms of action.
Properties
IUPAC Name |
3-[[3-(benzenesulfonamido)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c23-21(26)20-19(17-11-4-5-12-18(17)30-20)24-22(27)14-7-6-8-15(13-14)25-31(28,29)16-9-2-1-3-10-16/h1-13,25H,(H2,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNZUAKKDNJBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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